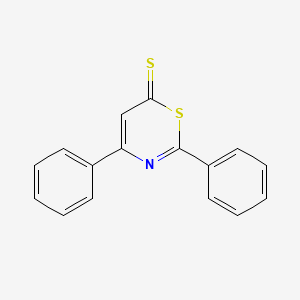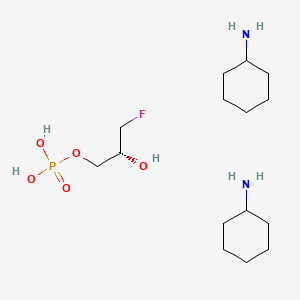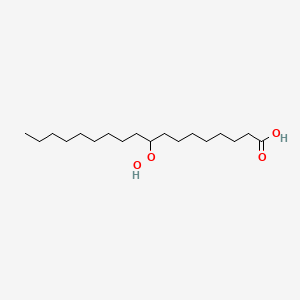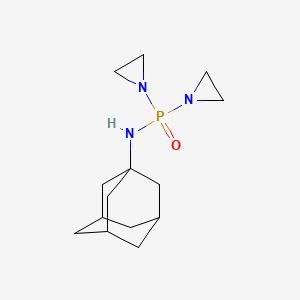![molecular formula C2ClF5S2 B14652008 (Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane CAS No. 51737-73-6](/img/structure/B14652008.png)
(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane is a chemical compound with the molecular formula CF3SF2SCHCl This compound is characterized by the presence of both chlorosulfanyl and trifluoromethylsulfanyl groups attached to a methane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane typically involves the reaction of chlorosulfenyl chloride (ClSCl) with difluoromethyl(trifluoromethyl)sulfane (CF3SF2H). The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
CF3SF2H+ClSCl→CF3SF2SCHCl+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfoxides (CF3SF2SOCHCl) or sulfones (CF3SF2SO2CHCl).
Reduction: Thiol derivatives (CF3SF2SCH2).
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethylsulfanyl groups into molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfenyl chloride, difluoro[(trifluoromethyl)thio]-: Similar structure but lacks the chlorosulfanyl group.
Trifluoromethylbenzimidazole (TFMBI): Contains a trifluoromethyl group but has different chemical properties and applications.
Propriétés
Numéro CAS |
51737-73-6 |
|---|---|
Formule moléculaire |
C2ClF5S2 |
Poids moléculaire |
218.6 g/mol |
Nom IUPAC |
[difluoro(trifluoromethylsulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2ClF5S2/c3-10-2(7,8)9-1(4,5)6 |
Clé InChI |
QTWVXUJYLPBILW-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)SC(F)(F)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
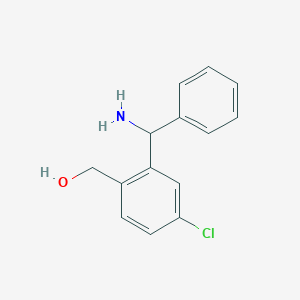

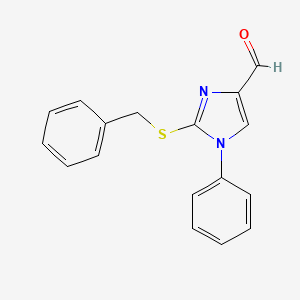
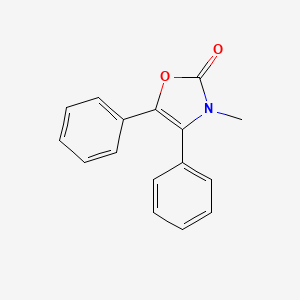
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
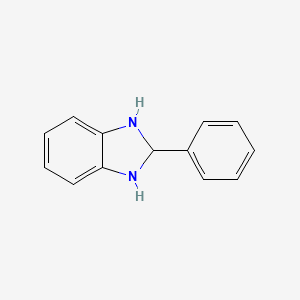
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
